

# Specificity Profile of ARP 100

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## Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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Matrix Metalloproteinase (MMP)	IC <sub>50</sub> Value	Relative Selectivity (vs. MMP-2)
MMP-2	12 nM [1] [2] [3]	-
MMP-9	200 nM [1] [3]	~17 times less selective
MMP-3	4.5 μM [3]	~375 times less selective
MMP-1	>50 μM [1] [3]	>4,000 times less selective
MMP-7	>50 μM [1] [3]	>4,000 times less selective

ARP 100 achieves selectivity by interacting specifically with the S1' pocket of MMP-2, a structural feature that varies among MMP family members, making it a valuable tool for studying MMP-2-specific functions [1] [3].

## Experimental Data & Protocols

The primary data for ARP 100 comes from **cell-free enzyme activity assays** and **cell-based invasion models**.

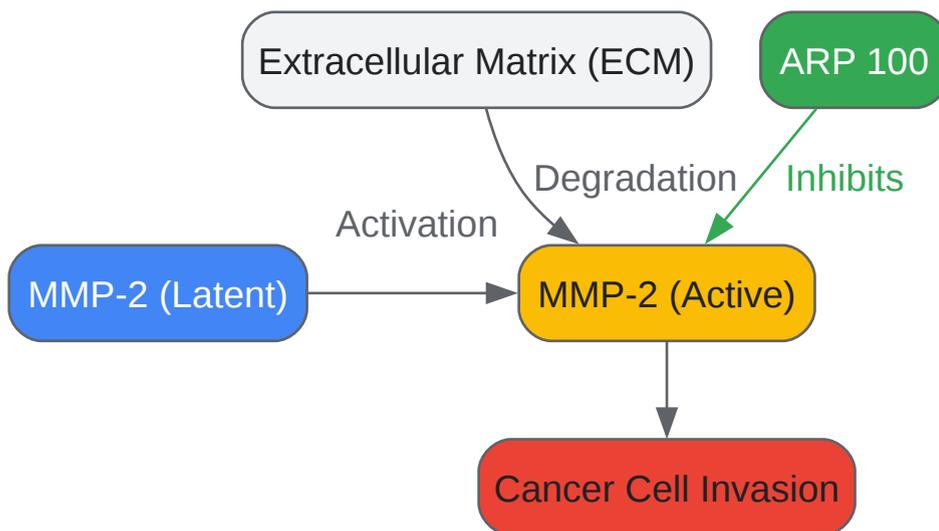
- Enzyme Inhibition Assay (IC<sub>50</sub> Determination):** This biochemical assay measures the compound's potency directly on the purified enzyme. The IC<sub>50</sub> (half-maximal inhibitory concentration) is the

standard metric for comparing inhibitor potency, with a lower value indicating greater potency [1] [2] [3].

- **Cell-Based Invasion Assay:** The anti-invasive capability of ARP 100 was demonstrated in **HT1080 human fibrosarcoma cells** [1] [3] [4]. The typical protocol involves:
  - **Plating Cells:** HT1080 cells are plated on a layer of Matrigel, which simulates the extracellular matrix.
  - **Treatment:** Cells are incubated with ARP 100 (e.g., at a concentration of **50 nM**) [1] [3].
  - **Quantification:** After an incubation period (e.g., 24 hours), the total number of invasive elongations or cells that have penetrated the Matrigel is counted. A significant reduction in invasion is observed with ARP 100 treatment [1] [3].

## MMP-2 Inhibition Signaling Pathway

The following diagram illustrates the role of MMP-2 in cancer cell invasion and how ARP 100 exerts its effect.



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*Diagram 1: ARP 100 inhibits active MMP-2 to block extracellular matrix degradation and cancer cell invasion.*

## Comparison with Broader MMP Inhibitors

ARP 100 represents a **selective inhibitor** strategy, which contrasts with early, poorly selective broad-spectrum MMP inhibitors that often caused side effects in clinical trials. Its high selectivity for MMP-2 over the closely related MMP-9 is a key feature, as both enzymes are often co-expressed in tumors but may have distinct roles [1] [3].

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## References

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2. ARP 100 | Synthetic Metalloprotease Inhibitors [rndsystems.com]
3. ARP-100 | MMP-2 Inhibitor [medchemexpress.com]
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